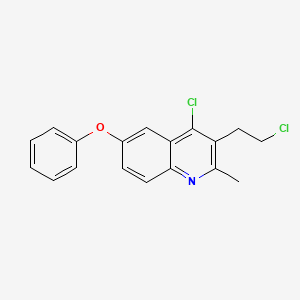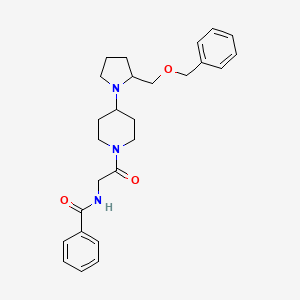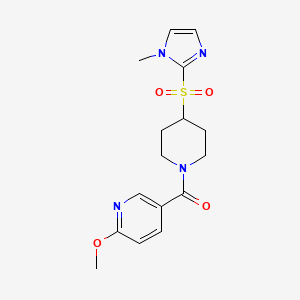
(4-Ethylhexyl)(methyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Ethylhexyl)(methyl)amine hydrochloride” is a chemical compound with the molecular formula C9H22ClN and a molecular weight of 179.73 .
Molecular Structure Analysis
The InChI code for “(4-Ethylhexyl)(methyl)amine hydrochloride” is 1S/C9H21N.ClH/c1-4-9(5-2)7-6-8-10-3;/h9-10H,4-8H2,1-3H3;1H . This indicates that the compound consists of a chloride ion (Cl-) and a cationic part formed by the amine group (NH2) attached to a carbon chain.Physical And Chemical Properties Analysis
“(4-Ethylhexyl)(methyl)amine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Biochemistry
Lastly, in biochemistry, the compound can be used to study enzyme-substrate interactions, especially with enzymes that target amines. It can help in understanding the biochemical pathways and mechanisms involving amine metabolism.
Each of these applications leverages the unique chemical properties of (4-Ethylhexyl)(methyl)amine hydrochloride , such as its amine group and hydrophobic tail, to fulfill specific roles in scientific research and industrial processes .
Mecanismo De Acción
Target of Action
Amines, in general, are known to interact with various biological targets, including enzymes and receptors, influencing their function .
Mode of Action
Amines can act as nucleophiles, reacting with electrophiles in biological systems . For instance, they can react with carbonyl groups in aldehydes or ketones to form imines . This reaction is often involved in the formation of various bioactive compounds .
Biochemical Pathways
For example, they can participate in the formation of oximes and hydrazones, which are involved in various biological processes .
Pharmacokinetics
For instance, their polarity and charge can affect their absorption and distribution in the body .
Result of Action
Amines can influence various cellular processes through their interactions with biological targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (4-Ethylhexyl)(methyl)amine hydrochloride. For instance, the reactivity of amines can be influenced by the pH of the environment .
Safety and Hazards
“(4-Ethylhexyl)(methyl)amine hydrochloride” is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye damage (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-ethyl-N-methylhexan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N.ClH/c1-4-9(5-2)7-6-8-10-3;/h9-10H,4-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJLWHRZERFEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCCNC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethylhexyl)(methyl)amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2920374.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2920377.png)

![(4-Bromothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2920379.png)
![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)

![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)
![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfide](/img/structure/B2920390.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2920395.png)
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)